molecular formula C17H18N4O2S B416117 2-AMINO-4-(5-ETHYL-4-NITROTHIOPHEN-2-YL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE

2-AMINO-4-(5-ETHYL-4-NITROTHIOPHEN-2-YL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE

Cat. No.: B416117
M. Wt: 342.4g/mol
InChI Key: IZFQWKCUZVWPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(5-ETHYL-4-NITROTHIOPHEN-2-YL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thienyl group, a nitro group, and a cyclohepta[b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(5-ETHYL-4-NITROTHIOPHEN-2-YL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate, which involves the nitration of 2-thiophene to introduce the nitro group.

    Cyclization: The thienyl intermediate undergoes cyclization with a suitable cycloheptanone derivative under acidic or basic conditions to form the cyclohepta[b]pyridine ring system.

    Amination and Carbonitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(5-ETHYL-4-NITROTHIOPHEN-2-YL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or the carbonitrile group.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-AMINO-4-(5-ETHYL-4-NITROTHIOPHEN-2-YL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in the treatment of various diseases.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(5-ETHYL-4-NITROTHIOPHEN-2-YL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-(5-ETHYL-4-NITROTHIOPHEN-2-YL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4g/mol

IUPAC Name

2-amino-4-(5-ethyl-4-nitrothiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C17H18N4O2S/c1-2-14-13(21(22)23)8-15(24-14)16-10-6-4-3-5-7-12(10)20-17(19)11(16)9-18/h8H,2-7H2,1H3,(H2,19,20)

InChI Key

IZFQWKCUZVWPLP-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCC3)N)C#N)[N+](=O)[O-]

Canonical SMILES

CCC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCC3)N)C#N)[N+](=O)[O-]

Origin of Product

United States

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